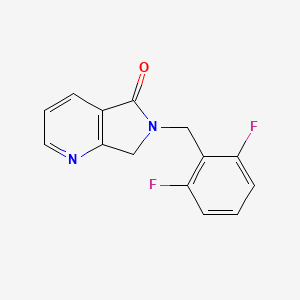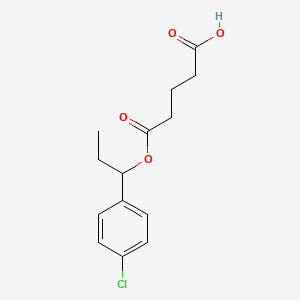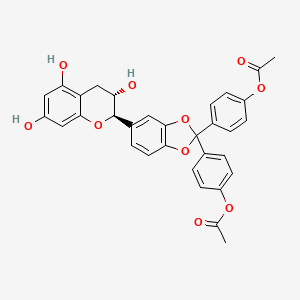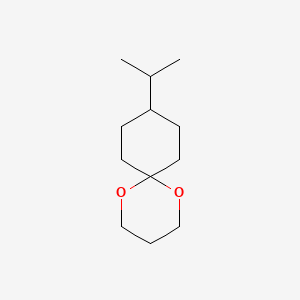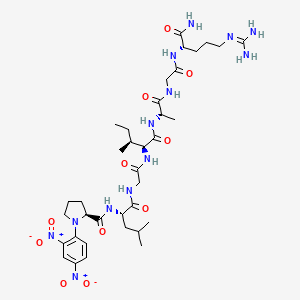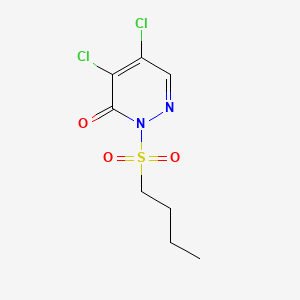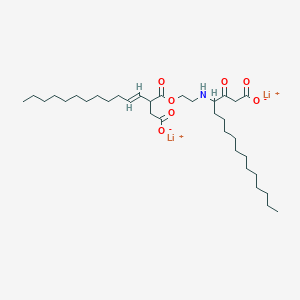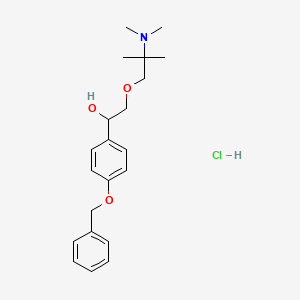![molecular formula C21H20ClN7O6 B12712951 N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide CAS No. 79295-92-4](/img/structure/B12712951.png)
N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide is a complex organic compound known for its unique chemical structure and properties
Vorbereitungsmethoden
The synthesis of N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide typically involves several steps:
Formation of the Azo Compound: The initial step involves the diazotization of 2-chloro-4,6-dinitroaniline, followed by coupling with 4-methoxyaniline to form the azo compound.
Alkylation: The azo compound is then subjected to alkylation with allyl bromide in the presence of a base to introduce the allyl group.
Cyanoethylation: The final step involves the cyanoethylation of the alkylated azo compound using acrylonitrile under basic conditions to yield the target compound.
Industrial production methods may involve optimization of these steps to improve yield and purity, such as using different solvents, catalysts, and reaction conditions.
Analyse Chemischer Reaktionen
N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the reduction of the azo group to amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions, using nucleophiles like amines or thiols.
Condensation: The cyano group can participate in condensation reactions with various carbonyl compounds to form heterocyclic structures.
Wissenschaftliche Forschungsanwendungen
N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide has several scientific research applications:
Chemistry: The compound is used as a precursor in the synthesis of various heterocyclic compounds, which are important in medicinal chemistry and material science.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure and reactivity.
Industry: The compound is used in the development of dyes and pigments due to its vibrant color and stability.
Wirkmechanismus
The mechanism of action of N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide involves its interaction with various molecular targets and pathways. The azo group can undergo reduction to form amines, which can interact with biological macromolecules. The cyano group can participate in nucleophilic addition reactions, leading to the formation of covalent bonds with target molecules. The compound’s unique structure allows it to interact with multiple targets, making it a versatile agent in scientific research.
Vergleich Mit ähnlichen Verbindungen
N-[5-[Allyl(2-cyanoethyl)amino]-2-[(2-chloro-4,6-dinitrophenyl)azo]-4-methoxyphenyl]acetamide can be compared with similar compounds such as:
N-[2-(2-Chloro-4,6-dinitrophenyl)diazenyl]-5-(2-cyanoethyl)(2-hydroxyethyl)amino-4-methoxyphenylacetamide: Similar in structure but with a hydroxyethyl group instead of an allyl group.
N-[2-(2-Chloro-4,6-dinitrophenyl)diazenyl]-5-(2-cyanoethyl)(2-hydroxyethyl)amino-4-methoxyphenylacetamide: Similar in structure but with different substituents on the phenyl ring.
Eigenschaften
CAS-Nummer |
79295-92-4 |
|---|---|
Molekularformel |
C21H20ClN7O6 |
Molekulargewicht |
501.9 g/mol |
IUPAC-Name |
N-[2-[(2-chloro-4,6-dinitrophenyl)diazenyl]-5-[2-cyanoethyl(prop-2-enyl)amino]-4-methoxyphenyl]acetamide |
InChI |
InChI=1S/C21H20ClN7O6/c1-4-7-27(8-5-6-23)18-11-16(24-13(2)30)17(12-20(18)35-3)25-26-21-15(22)9-14(28(31)32)10-19(21)29(33)34/h4,9-12H,1,5,7-8H2,2-3H3,(H,24,30) |
InChI-Schlüssel |
OFBABPXIQMIOFF-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=O)NC1=CC(=C(C=C1N=NC2=C(C=C(C=C2Cl)[N+](=O)[O-])[N+](=O)[O-])OC)N(CCC#N)CC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


